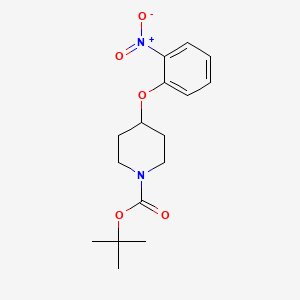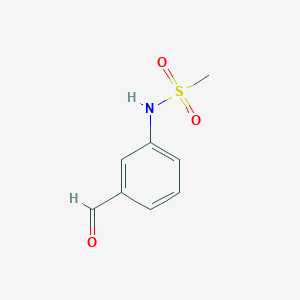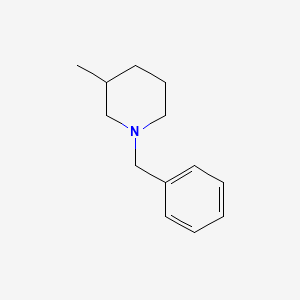![molecular formula C9H15ClN2O B1306241 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 108223-78-5](/img/structure/B1306241.png)
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications, including their use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided focus on various pyrazole derivatives and their synthesis, crystal structures, and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. These compounds were synthesized using ultrasound irradiation, which significantly reduced reaction times and yielded products in 71-92% yields . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for the pesticide chlorantraniliprole, using 2,3-dichloropyridine as a starting material . Additionally, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray single crystal diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing dihedral angles between the pyrazole ring and adjacent benzene rings . Similarly, the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed, showing intermolecular interactions that stabilize the crystal structure . The molecular structure of 3-méthoxycarbonyl-5-éthoxycarbonyl-1-(2,2,2-trichloro-1-éthoxycarbonylaminoéthyl)pyrazole was also described, including intramolecular hydrogen bonding and dimer formation .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by their substituents. For example, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines led to mixtures of regioisomeric pyrazoles, indicating that the substituents on the pyrazole ring can direct the outcome of the reaction . The papers provided do not detail specific reactions for "this compound," but the general reactivity patterns of similar compounds suggest that nucleophilic substitution reactions or further cycloadditions could be possible.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and stability. The crystal packing in these compounds is often stabilized by weak intermolecular interactions, such as hydrogen bonding, which can also influence their physical properties . The papers provided do not offer specific data on the physical and chemical properties of "this compound," but similar compounds exhibit properties that make them suitable for use in various chemical applications, including as intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
Similar compounds are often used in the preparation of ethylene glycol-based amino acids and polymers for direct and amplified dna detection .
Biochemical Pathways
Given its potential use in the preparation of ethylene glycol-based amino acids and polymers, it may be involved in the biochemical pathways related to dna detection .
Result of Action
Given its potential use in the preparation of ethylene glycol-based amino acids and polymers, it may have a role in facilitating direct and amplified dna detection .
Propiedades
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUUPGQRUXOKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOCCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)



![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)





